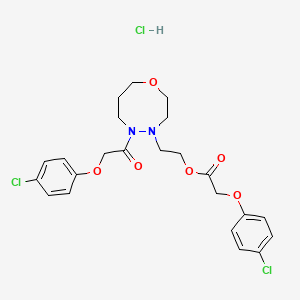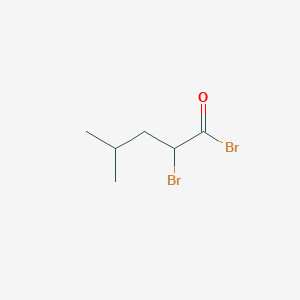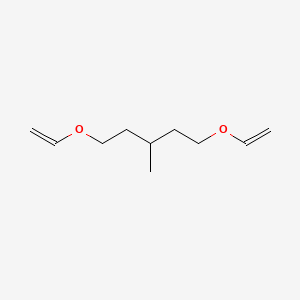
1,5-Bis(ethenyloxy)-3-methylpentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Bis(ethenyloxy)-3-methylpentane: is an organic compound characterized by the presence of two ethenyloxy groups attached to a 3-methylpentane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis(ethenyloxy)-3-methylpentane typically involves the reaction of 1,5-dibromo-3-methylpentane with sodium ethoxide in ethanol. The reaction proceeds via a nucleophilic substitution mechanism, where the bromine atoms are replaced by ethenyloxy groups. The reaction conditions generally include refluxing the mixture for several hours to ensure complete substitution.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,5-Bis(ethenyloxy)-3-methylpentane can undergo various chemical reactions, including:
Oxidation: The ethenyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form 1,5-bis(ethoxy)-3-methylpentane.
Substitution: The ethenyloxy groups can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like ammonia (NH₃) or thiols (R-SH) can be used under basic conditions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: 1,5-bis(ethoxy)-3-methylpentane.
Substitution: Corresponding amines or thioethers.
Aplicaciones Científicas De Investigación
1,5-Bis(ethenyloxy)-3-methylpentane has several applications in scientific research:
Polymer Chemistry: It can be used as a monomer in the synthesis of polymers with unique properties, such as increased flexibility and thermal stability.
Materials Science: The compound can be incorporated into materials to enhance their mechanical properties and resistance to degradation.
Biology and Medicine: Research is ongoing to explore its potential as a building block for drug delivery systems and biocompatible materials.
Mecanismo De Acción
The mechanism of action of 1,5-Bis(ethenyloxy)-3-methylpentane in various applications involves its ability to undergo polymerization and form stable bonds with other molecules. The ethenyloxy groups provide reactive sites for further chemical modifications, allowing for the creation of complex structures with desired properties.
Comparación Con Compuestos Similares
Similar Compounds
1,5-Bis(ethenyloxy)pentane: Similar structure but lacks the methyl group at the 3-position.
1,5-Bis(ethoxy)-3-methylpentane: Similar structure but with ethoxy groups instead of ethenyloxy groups.
Uniqueness
1,5-Bis(ethenyloxy)-3-methylpentane is unique due to the presence of both ethenyloxy groups and a methyl group at the 3-position. This combination provides distinct reactivity and properties, making it valuable for specific applications in polymer chemistry and materials science.
Propiedades
Número CAS |
66055-69-4 |
|---|---|
Fórmula molecular |
C10H18O2 |
Peso molecular |
170.25 g/mol |
Nombre IUPAC |
1,5-bis(ethenoxy)-3-methylpentane |
InChI |
InChI=1S/C10H18O2/c1-4-11-8-6-10(3)7-9-12-5-2/h4-5,10H,1-2,6-9H2,3H3 |
Clave InChI |
RJPKVNRKKZUKNN-UHFFFAOYSA-N |
SMILES canónico |
CC(CCOC=C)CCOC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


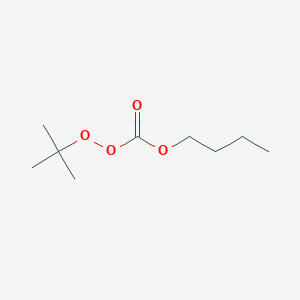
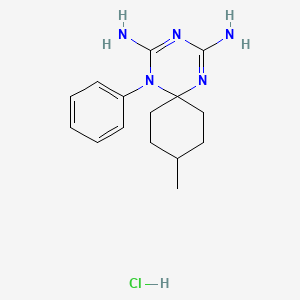
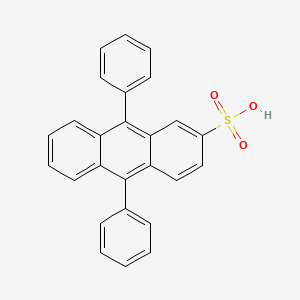
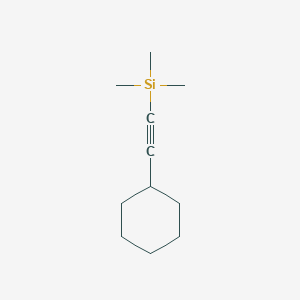
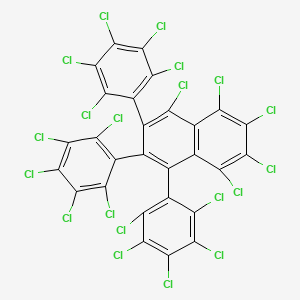
![2-[Bis(phosphonomethyl)amino]benzoic acid](/img/structure/B14459018.png)
![Ethyl[(4-bromophenyl)sulfonyl]carbamate](/img/structure/B14459023.png)


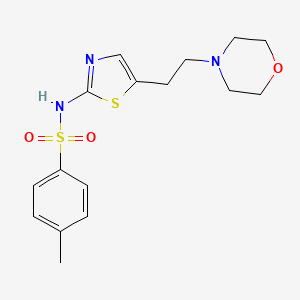
![3-{[(Benzyloxy)carbonyl]amino}-N-(3-oxobutanoyl)-L-alanine](/img/structure/B14459060.png)
